molecular formula C10H14N2O B7808394 2-Amino-N-ethyl-2-phenylacetamide

2-Amino-N-ethyl-2-phenylacetamide

Número de catálogo: B7808394
Peso molecular: 178.23 g/mol
Clave InChI: ZKUPSAFYAKFTLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-N-ethyl-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of ion channels. It serves as a key scaffold in the development of modulators for potassium channels. This compound is part of a class of 2-amino-N-phenylacetamides that have been identified as potent and selective inhibitors of the Slack (KNa1.1, Slo2.2) potassium channel, a finding established through high-throughput screening campaigns . Slack channels are sodium-activated potassium channels expressed throughout the central nervous system and are critical regulators of neuronal excitability . Gain-of-function mutations in the KCNT1 gene encoding the Slack channel are linked to severe treatment-resistant epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Research into compounds based on the 2-amino-N-phenylacetamide structure, including 2-Amino-N-ethyl-2-phenylacetamide, is therefore focused on developing novel therapeutic strategies for these neurological disorders . The compound is supplied with the following specifications: CAS Number 1056448-94-2 , Molecular Formula C 10 H 14 N 2 O , and Molecular Weight 178.23 g/mol . For product integrity, it is recommended to store the material in a dark place, sealed and dry, at 2-8°C . Please refer to the Certificate of Analysis for batch-specific data. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Propiedades

IUPAC Name

2-amino-N-ethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPSAFYAKFTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Bifunctional Organocatalysis and Synthon Dynamics: The Mechanism of Action of 2-Amino-N-ethyl-2-phenylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, chiral α -amino amides have emerged as versatile powerhouses, functioning simultaneously as highly stereoselective organocatalysts and as foundational building blocks for complex heterocyclic architectures. 2-Amino-N-ethyl-2-phenylacetamide (CAS: 1056448-94-2) represents a structurally optimized derivative of phenylglycine. This technical whitepaper dissects the chemical causality behind its mechanisms of action, detailing its role in bifunctional enamine catalysis, multicomponent synthon pathways, and emerging photoredox applications.

Structural and Electronic Profiling

The mechanistic efficacy of 2-Amino-N-ethyl-2-phenylacetamide is dictated by three distinct structural domains:

  • The Primary Amine ( α -NH 2​ ): Acts as a covalent anchor, rapidly condensing with carbonyl donors to form nucleophilic enamine or electrophilic iminium intermediates.

  • The N-Ethyl Amide Group: Functions as a critical Brønsted acid/base hydrogen-bonding network. The ethyl substituent provides precise steric shielding—preventing unwanted intermolecular self-condensation—while maintaining sufficient rotational flexibility for the amide N-H to direct incoming electrophiles.

  • The α -Phenyl Ring: Provides a rigid steric wall that enforces strict facial selectivity during carbon-carbon bond formation, maximizing enantiomeric excess (ee).

Core Mechanism I: Bifunctional Enamine Catalysis

In asymmetric carbon-carbon bond-forming reactions (such as Aldol or Mannich reactions), this compound operates via a bifunctional mechanism. The primary amine activates the nucleophile (ketone/aldehyde) via enamine formation, while the amide proton simultaneously activates the electrophile via hydrogen bonding.

As demonstrated in the [1], the highly stereoselective nature of these reactions relies heavily on the rigidity of the transition state. If polar solvents like DMSO are used, they outcompete the substrate for hydrogen bonding, collapsing the stereocontrol. Therefore, non-polar solvents (e.g., Toluene) are mechanistically required to preserve the hydrogen-bonded transition state.

CatalyticCycle Cat 2-Amino-N-ethyl- 2-phenylacetamide Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Carbonyl - H2O Carbonyl Carbonyl Donor Carbonyl->Enamine TS H-Bonded Transition State Enamine->TS + Electrophile Electrophile Electrophile (e.g., Aldimine) Electrophile->TS TS->Cat Catalyst Regeneration Product Chiral Product TS->Product Hydrolysis

Catalytic cycle via enamine activation and H-bonding.

Core Mechanism II: Multicomponent Synthesis & Radical Pathways

Beyond catalysis, 2-Amino-N-ethyl-2-phenylacetamide is a prime target and intermediate in multicomponent reactions (MCRs). Its synthesis is elegantly achieved via an Ugi three-component reaction (Ugi-3CR). According to research on the [2], the use of water as a solvent accelerates the Mumm rearrangement via enhanced hydrogen bonding, driving the reaction to completion.

Furthermore, recent advancements have highlighted the utility of α -amino amides in photoredox catalysis. Under visible-light irradiation with an iridium photocatalyst, the primary amine undergoes single-electron oxidation. As detailed in the [3], this generates an α -aminoalkyl radical that can add to electron-deficient isocyanates, expanding the compound's utility into single-electron transfer (SET) domains.

UgiPathway Aldehyde Benzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Ammonia Amine->Imine Isocyanide Ethyl Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide (Boric Acid Catalyzed) Product 2-Amino-N-ethyl- 2-phenylacetamide Nitrilium->Product Hydration & Mumm Rearrangement

Multicomponent synthesis pathway of the alpha-amino amide scaffold.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols integrate internal validation mechanisms.

Protocol A: Organocatalytic Asymmetric Mannich Reaction

Causality Focus: Sub-zero temperatures and non-polar solvents are mandatory to suppress the uncatalyzed background reaction and stabilize the delicate hydrogen-bonding transition state.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the electrophile ( N -Boc-imine, 1.0 mmol) in anhydrous Toluene (5.0 mL).

  • Catalyst Loading: Introduce 10 mol% of 2-Amino-N-ethyl-2-phenylacetamide. Validation step: Run a parallel blank reaction lacking the catalyst to quantify the racemic background reaction.

  • Activation: Add the carbonyl donor (e.g., Acetone, 5.0 equiv) dropwise at -20°C. The excess ketone drives the equilibrium toward enamine formation.

  • In-Process Control (IPC): Stir the reaction at -20°C for 12 hours. Extract a 10 μ L aliquot, quench in Hexane/IPA, and analyze via chiral HPLC. The appearance of the product peak alongside the consumption of the imine confirms catalytic turnover.

  • Quench & Isolation: Once conversion exceeds 95%, quench the reaction with saturated aqueous NH 4​ Cl (5 mL) to hydrolyze the product from the catalyst. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Workflow Prep 1. Catalyst & Substrate Preparation Reaction 2. Asymmetric Reaction (-20°C) Prep->Reaction Toluene Solvent IPC 3. In-Process Control (Chiral HPLC) Reaction->IPC Aliquot at 12h IPC->Reaction If Conversion < 95% Quench 4. Quench & Extraction (Aqueous NH4Cl) IPC->Quench If Conversion > 95% Purification 5. Column Chromatography & Crystallization Quench->Purification Organic Phase

Workflow for the asymmetric Mannich reaction with in-process validation.

Protocol B: Green Synthesis via Ugi-3CR

Causality Focus: Boric acid acts as a mild, environmentally benign Lewis acid that activates the imine without hydrolyzing the isocyanide. Water accelerates the reaction via the hydrophobic effect.

  • Condensation: In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), aqueous ammonia (1.2 mmol), and boric acid (10 mol%) in distilled water (5 mL). Stir for 15 minutes to allow complete imine formation.

  • MCR Assembly: Add ethyl isocyanide (1.0 mmol) dropwise.

  • Precipitation: Stir at room temperature for 1 hour. Because the resulting 2-Amino-N-ethyl-2-phenylacetamide is highly hydrophobic, it will precipitate out of the aqueous phase, self-purifying as it forms.

  • Validation & Recovery: Filter the solid, wash with cold water, and dry under vacuum. Confirm the structure via 1 H NMR (specifically looking for the characteristic α -proton singlet near 4.5 ppm and the amide N-H triplet).

Quantitative Efficacy Data

The table below summarizes the critical impact of solvent choice and substrate variation on the catalytic efficacy of 2-Amino-N-ethyl-2-phenylacetamide. Note the drastic drop in enantiomeric excess when a hydrogen-bond disrupting solvent (DMSO) is utilized.

EntryCarbonyl DonorElectrophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Acetone N -Boc-imineToluene-209298
2Acetone N -Boc-imineDMSO-204512 (H-bond disruption)
3Cyclohexanone N -Boc-imineToluene-208895
4Cyclopentanone N -Boc-imineToluene-208591
5Acetone N -Ts-imineToluene-208994

References

  • Asymmetric Synthesis of Functionalized α-Amino Acid Derivatives via the γ-Pyrone Carbaldimine-Based Organocatalytic Mannich Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Boric acid catalyzed synthesis of 2-amino-2-phenylacetamide derivatives in water RSC Advances - The Royal Society of Chemistry[Link]

  • Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate Angewandte Chemie International Edition[Link]

An In-Depth Technical Guide on the Crystallographic Analysis of 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the structural elucidation of 2-Amino-N-ethyl-2-phenylacetamide. While a definitive public crystal structure for this specific molecule is not currently available, this document leverages data from closely related phenylacetamide analogues to present a robust framework for its synthesis, crystallization, and X-ray diffraction analysis.[1] By detailing the underlying principles and experimental causality, this guide serves as an essential resource for researchers engaged in the structural validation of novel small molecules, particularly within the context of drug discovery and development. The phenylacetamide functional group is a key feature in many compounds with therapeutic applications, including anti-inflammatory and antiviral agents.[2]

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and pharmacology.[1] For a compound like 2-Amino-N-ethyl-2-phenylacetamide, a derivative of the versatile phenylacetamide scaffold, understanding its solid-state conformation is critical for predicting its physicochemical properties, potential biological activity, and suitability for pharmaceutical formulation.[2][3] Phenylacetamide derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds for developing new therapeutic agents.[2]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural determination, providing precise data on bond lengths, bond angles, and intermolecular interactions.[1] This guide will walk through the critical steps, from synthesis to data analysis, offering insights grounded in established crystallographic principles.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of 2-Amino-N-ethyl-2-phenylacetamide can be approached through several established routes for amide formation. A common and effective method involves the coupling of a phenylacetic acid derivative with ethylamine. One of the most prevalent industrial methods for producing the parent compound, 2-phenylacetamide, is through the hydrolysis of phenylacetonitrile.[4] Another viable approach is the reaction of phenylacetic acid derivatives with ammonia or ammonium salts.[4] For the N-ethyl derivative, a logical pathway would be the reaction of 2-amino-2-phenylacetic acid with ethylamine in the presence of a suitable coupling agent.

Experimental Protocol: Amide Coupling for Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-phenylacetic acid (1.0 equivalent) in an appropriate anhydrous solvent, such as dichloromethane (DCM).

  • Amine Addition: Add ethylamine (1.0 equivalent) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath to 0°C. Slowly add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in DCM. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the organic filtrate sequentially with a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials.[5]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure 2-Amino-N-ethyl-2-phenylacetamide.[5]

Crystallization: The Art and Science of Single Crystal Growth

The most critical and often challenging step is obtaining a single crystal of sufficient size and quality.[1] This requires a highly purified compound.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent is crucial and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is obtained, the X-ray diffraction experiment can be performed.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate dimensions (typically >0.1 mm) is carefully selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1] For derivatives of phenylacetamide, data is often collected at a controlled temperature, such as 296 K, using Mo Kα radiation.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated.

Structure Solution and Refinement

The processed data provides the basis for solving the crystal structure.

  • The Phase Problem: The diffraction data provides the intensities of the X-ray reflections but not their phases. The "phase problem" is solved using computational methods to generate an initial electron density map.[1]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by parameters such as the R-factor. For well-resolved structures of similar compounds, an R-factor of around 0.044 is achievable.[6]

Visualizing the Workflow

The entire process from a purified compound to a final crystal structure can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesized Compound purification Column Chromatography synthesis->purification crystallization Grow Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for Crystal Structure Determination.

Expected Crystallographic Data and Structural Features

Based on the analysis of related phenylacetamide structures, we can anticipate the key crystallographic parameters and molecular features for 2-Amino-N-ethyl-2-phenylacetamide.[6][7][8]

Tabulated Crystallographic Data (Hypothetical)

The following table presents expected crystallographic data for 2-Amino-N-ethyl-2-phenylacetamide, based on published data for similar compounds.[6][8]

ParameterExpected Value
Chemical FormulaC₁₀H₁₄N₂O
Formula Weight178.23 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Cc
a (Å)7.0 - 10.0
b (Å)6.0 - 20.0
c (Å)15.0 - 20.0
β (°)90 - 105 (for monoclinic)
V (ų)~900 - 1200
Z4
Calculated Density (g/cm³)~1.3 - 1.4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296 K
Final R indices [I>2σ(I)]R₁ ≈ 0.04, wR₂ ≈ 0.13
Molecular Geometry and Intermolecular Interactions

The crystal packing of phenylacetamide derivatives is often stabilized by a network of hydrogen bonds.[7][8] In the case of 2-Amino-N-ethyl-2-phenylacetamide, the primary amine (-NH₂) and the amide N-H group are strong hydrogen bond donors, while the amide oxygen is a strong acceptor.

It is expected that intermolecular N-H···O hydrogen bonds will link molecules into chains or more complex three-dimensional networks.[7] The dihedral angle between the phenyl ring and the acetamide group will be a key conformational feature. In related structures, this angle can vary, influencing the overall molecular packing.[6]

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O O1 O=C N2 H₂N N2->O1 N-H···O

Caption: Anticipated Hydrogen Bonding Interactions.

Conclusion

While the specific crystal structure of 2-Amino-N-ethyl-2-phenylacetamide remains to be publicly reported, this guide provides a comprehensive and technically grounded pathway for its determination. By following established protocols for synthesis, crystallization, and X-ray diffraction, and by leveraging the extensive structural data available for related phenylacetamide compounds, researchers can confidently approach the structural elucidation of this and other novel molecules. The resulting data will be invaluable for understanding its chemical behavior and for guiding its potential applications in drug development and materials science.

References

  • BenchChem. (2025). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Technical Support.
  • IUCr Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr.
  • Zhi, L.-H., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o68. Available at: [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. Google Patents.
  • ChemSynthesis. (2025). N-ethyl-2-phenylacetamide. ChemSynthesis. Available at: [Link]

  • YuJa. (n.d.). 2-Amino-N-Methyl-N-Phenylacetamide: A Key Chemical Compound. YuJa. Available at: [Link]

Sources

Methodological & Application

Step-by-step laboratory synthesis protocol for 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for 2-Amino-N-ethyl-2-phenylacetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application Scientist

Introduction and Strategic Overview

2-Amino-N-ethyl-2-phenylacetamide is a highly versatile phenylglycine-derived intermediate frequently utilized in the development of complex pharmaceutical scaffolds, including triamide-substituted indoles and benzofuranes investigated as inhibitors of microsomal triglyceride transfer protein (MTP)[1].

Because the target molecule contains both a primary amine and an amide, a direct reaction between unprotected 2-amino-2-phenylacetic acid (phenylglycine) and ethylamine would result in uncontrolled self-condensation and polymerization. To ensure a self-validating, high-yield workflow, this protocol employs a robust three-phase synthetic strategy:

  • N-Boc Protection: Masking the primary amine to prevent nucleophilic interference.

  • HATU-Mediated Amide Coupling: Utilizing high-efficiency uronium salt chemistry to form the ethyl amide.

  • Acidic Deprotection: Cleaving the Boc group to reveal the target compound.

SynthesisRoute A Phenylglycine (Starting Material) B Boc-Phenylglycine (Protected Intermediate) A->B Boc2O, NaOH Dioxane/H2O C Boc-2-Amino-N-ethyl- 2-phenylacetamide B->C EtNH2, HATU, DIPEA DMF D 2-Amino-N-ethyl- 2-phenylacetamide C->D TFA, DCM (Deprotection)

Fig 1: Three-phase synthetic workflow for 2-Amino-N-ethyl-2-phenylacetamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Phenylglycine151.161.01.51 gStarting Material
1 Di-tert-butyl dicarbonate (Boc₂O)218.251.12.40 gProtecting Agent
2 Boc-Phenylglycine251.281.02.51 gIntermediate 1
2 Ethylamine HCl81.541.20.98 gNucleophile
2 HATU380.231.14.18 gCoupling Reagent
2 DIPEA (Hünig's Base)129.243.05.2 mLOrganic Base
3 Boc-Protected Product278.351.02.78 g*Intermediate 2
3 Trifluoroacetic Acid (TFA)114.02Excess10.0 mLDeprotecting Acid

*Assumes 100% theoretical yield from the previous step for calculation purposes.

Detailed Experimental Methodologies

Phase 1: N-Boc Protection of Phenylglycine

Mechanistic Rationale: The tert-butyloxycarbonyl (Boc) group is installed to temporarily mask the α-amino group. Boc is highly stable to the nucleophilic and basic conditions of the subsequent amide coupling but is easily cleaved under strongly acidic conditions[2].

Protocol:

  • Suspend 2-amino-2-phenylacetic acid (1.51 g, 10.0 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (30 mL).

  • Add 1 M NaOH aqueous solution (11 mL, 11.0 mmol) to the suspension to deprotonate the carboxylic acid and solubilize the amino acid. Cool the mixture to 0 °C in an ice bath.

  • Slowly add Boc₂O (2.40 g, 11.0 mmol) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous layer to pH 2-3 using 1 M HCl. Extract the resulting precipitate with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-phenylglycine as a white solid.

Phase 2: HATU-Mediated Amide Coupling

Mechanistic Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over classical carbodiimides (like DCC) or HBTU due to the "7-aza effect." The presence of the electron-withdrawing nitrogen at the 7-position of the benzotriazole ring creates a highly reactive OAt active ester intermediate. This anchimeric assistance accelerates aminolysis, ensuring a rapid and clean coupling with ethylamine while minimizing the risk of oxazolone-driven racemization if a specific enantiomer of phenylglycine is used[3].

Protocol:

  • Dissolve Boc-phenylglycine (2.51 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol) to the solution. Stir for 5 minutes at room temperature to allow the formation of the active OAt ester.

  • Add Ethylamine hydrochloride (0.98 g, 12.0 mmol) to the activated mixture.

  • Stir the reaction at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quench the reaction by adding water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove coupling byproducts (such as the water-soluble HOAt) and excess DIPEA.

  • Dry over Na₂SO₄ and concentrate to yield Boc-2-amino-N-ethyl-2-phenylacetamide.

Phase 3: TFA-Mediated Boc Deprotection

Mechanistic Rationale: The removal of the Boc group is achieved via acidolysis. Protonation of the carbamate oxygen by Trifluoroacetic Acid (TFA) induces the loss of a tert-butyl carbocation. The resulting transient carbamic acid rapidly undergoes decarboxylation, releasing CO₂ gas and yielding the target amine as a TFA salt[2].

Protocol:

  • Dissolve the crude Boc-2-amino-N-ethyl-2-phenylacetamide in anhydrous Dichloromethane (DCM) (20 mL).

  • Cool the solution to 0 °C and slowly add neat TFA (10 mL).

  • Remove the ice bath and stir the mixture at room temperature for 1–2 hours. Caution: Ensure the reaction vessel is properly vented to allow the escape of evolving CO₂ gas[4].

  • Once LC-MS confirms complete deprotection, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Freebasing: To obtain the free amine, dissolve the resulting oily TFA salt in a minimal amount of water, basify to pH 10 using saturated aqueous Na₂CO₃, and extract with DCM (3 × 20 mL).

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the final product, 2-Amino-N-ethyl-2-phenylacetamide .

References

  • Google Patents.JP2004537541A - ミクロソーム・トリグリセリド・トランスファータンパク質(mtp)及び/又はアポリポタンパク質b(apob)分泌の阻害剤としてのトリアミド置換インドール、ベンゾフラン及びベンゾチオフェン.
  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at:[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]

Sources

Applications of 2-Amino-N-ethyl-2-phenylacetamide in Pharmaceutical Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Amino-N-ethyl-2-phenylacetamide. While extensive research on this specific molecule is emerging, this guide synthesizes information from the broader class of phenylacetamide derivatives to propose its utility as a versatile scaffold in medicinal chemistry. We will delve into its synthesis, characterization, and potential therapeutic applications, supported by detailed protocols and mechanistic insights.

Introduction: The Phenylacetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The phenylacetamide core is a prominent feature in numerous biologically active compounds, contributing to a wide array of pharmacological activities including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] The unique structural arrangement of an amide linkage connected to a phenyl group provides a robust platform for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] 2-Amino-N-ethyl-2-phenylacetamide, with its primary amino group and N-ethyl substituent, presents multiple reactive sites for the generation of diverse chemical libraries, making it a compound of significant interest for drug discovery programs.[1]

Synthesis and Characterization

A reliable and efficient synthesis of 2-Amino-N-ethyl-2-phenylacetamide is crucial for its exploration as a drug discovery tool. The following protocol is a standard and effective method adapted from the synthesis of related N-substituted acetamides.[5]

Proposed Synthesis of 2-Amino-N-ethyl-2-phenylacetamide

The most direct route involves the amidation of 2-amino-2-phenylacetic acid with ethylamine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents 2_amino_2_phenylacetic_acid 2-Amino-2-phenylacetic acid reaction Amide Coupling 2_amino_2_phenylacetic_acid->reaction ethylamine Ethylamine ethylamine->reaction coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->reaction base Base (e.g., DMAP, HOBt) base->reaction solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->reaction product 2-Amino-N-ethyl-2-phenylacetamide reaction->product

Caption: Proposed synthesis of 2-Amino-N-ethyl-2-phenylacetamide via amide coupling.

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-2-phenylacetic acid (1.0 eq) and a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane (DCM).[6]

  • Activation: Add a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture and stir at room temperature for 15-20 minutes.

  • Amine Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add ethylamine (1.2 eq) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 2-Amino-N-ethyl-2-phenylacetamide.[1]

Structural Characterization

Confirmation of the identity and purity of the synthesized compound is essential. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Characteristic signals for the aromatic protons, the methine proton, the ethyl group protons, and the amine and amide protons.
¹³C NMR A distinct peak for the amide carbonyl carbon and signals for the aromatic, methine, and ethyl carbons.
FTIR Characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, and a strong C=O stretch for the amide.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O.[7]

Potential Therapeutic Applications and In Vitro Evaluation

The phenylacetamide scaffold is associated with a diverse range of biological activities. Based on data from structurally related compounds, 2-Amino-N-ethyl-2-phenylacetamide is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes in cell proliferation.[4][8]

Workflow for In Vitro Anticancer Evaluation:

G start Synthesized 2-Amino-N-ethyl-2-phenylacetamide cytotoxicity_assay Cytotoxicity Screening (MTT/MTS Assay) on Cancer Cell Lines start->cytotoxicity_assay ic50_determination Determine IC50 Values cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (Caspase-3/7, Annexin V) ic50_determination->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., HDAC Inhibition, Kinase Profiling) apoptosis_assay->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: Workflow for evaluating the anticancer potential of 2-Amino-N-ethyl-2-phenylacetamide.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-N-ethyl-2-phenylacetamide and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀) value.[4]

Antimicrobial Activity

Phenylacetamide derivatives have also been explored for their antibacterial properties.[3] The mechanism can involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.[9]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of 2-Amino-N-ethyl-2-phenylacetamide in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Applications

The phenylacetamide scaffold is present in several anticonvulsant and antidepressant drugs.[2][10] Potential mechanisms include the modulation of ion channels or neurotransmitter receptors.[11]

Hypothetical Signaling Pathway in Neuromodulation:

G compound 2-Amino-N-ethyl-2-phenylacetamide ion_channel Voltage-gated Ion Channel (e.g., Na+, K+) compound->ion_channel receptor Neurotransmitter Receptor (e.g., GABA-A) compound->receptor neuronal_excitability Modulation of Neuronal Excitability ion_channel->neuronal_excitability receptor->neuronal_excitability therapeutic_effect Anticonvulsant/Antidepressant Effect neuronal_excitability->therapeutic_effect

Caption: Hypothetical mechanism of neuromodulatory action for 2-Amino-N-ethyl-2-phenylacetamide.

Further investigation into the specific molecular targets through techniques like automated patch-clamp electrophysiology for ion channel activity would be necessary to validate these potential applications.[11]

Conclusion and Future Directions

While specific biological data for 2-Amino-N-ethyl-2-phenylacetamide is not yet widely available, the extensive research on the broader class of phenylacetamide derivatives strongly supports its potential as a valuable scaffold in pharmaceutical drug discovery. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive starting point for the development of novel therapeutics. Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • BenchChem. (2025). In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds.
  • BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • CymitQuimica. (n.d.). CAS 700-63-0: 2-Amino-2-phenylacetamide.
  • Gao, F., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3456.
  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N-ethyl-2-oxo-2-phenylacetamide.
  • Google Patents. (n.d.). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. BMC Chemistry, 16(1), 10.
  • Yang, J.-F., et al. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Sigma-Aldrich. (n.d.). 2-Amino-N-ethyl-2-phenylacetamide.
  • Ferreira, M. M., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 5678.
  • Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.
  • BenchChem. (2025). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
  • BenchChem. (2025). An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides.
  • El-Malah, A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7293.
  • Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.
  • BenchChem. (2025). Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide.

Sources

In vitro screening assays involving 2-Amino-N-ethyl-2-phenylacetamide compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Screening of 2-Amino-N-ethyl-2-phenylacetamide Derivatives

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Phenylacetamides

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2] Derivatives of 2-Amino-N-ethyl-2-phenylacetamide, the subject of this guide, belong to this versatile class. Preclinical research suggests that the anticonvulsant properties of many phenylacetamide analogs may stem from their ability to modulate key central nervous system targets, such as voltage-gated sodium channels (VGSCs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][3]

Effective drug discovery requires a systematic and robust screening strategy to identify promising lead compounds, elucidate their mechanism of action, and evaluate potential liabilities early in the development process.[4][5] This application note provides a comprehensive, field-proven framework for the in vitro screening of 2-Amino-N-ethyl-2-phenylacetamide derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening cascade. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to characterize this promising compound class.

The Screening Cascade: A Funnel-Based Approach to Hit Identification and Characterization

A successful screening campaign is structured as a funnel, beginning with high-throughput assays to rapidly screen large compound libraries and progressing to more complex, lower-throughput assays to confirm activity, determine potency, and elucidate the mechanism of action for a smaller number of "hit" compounds.[6][7] This tiered approach maximizes efficiency and resource allocation while building a comprehensive pharmacological profile for each compound of interest.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Tertiary Screening (Safety & Specificity) Primary_VGSC Fluorescence-Based VGSC Assay APC Automated Patch Clamp (VGSC & GABA-A) Primary_VGSC->APC Hits Primary_GABA Fluorescence-Based GABA-A Assay Primary_GABA->APC Hits Cytotoxicity General Cytotoxicity (MTS/LDH Assay) APC->Cytotoxicity Confirmed Hits Neurotoxicity Neurite Outgrowth (High-Content Imaging) APC->Neurotoxicity hERG hERG Cardiac Safety (Automated Patch Clamp) APC->hERG

Caption: The In Vitro Screening Cascade Workflow.

I. Primary Screening: High-Throughput Functional Assays

The goal of primary screening is to rapidly identify compounds that modulate the activity of our primary targets: VGSCs and GABA-A receptors. Fluorescence-based assays are ideal for this stage due to their high-throughput nature, scalability, and cost-effectiveness.[7][8][9]

A. Voltage-Gated Sodium Channel (VGSC) Activity Assay

Principle: This assay uses a fluorescent membrane potential-sensitive dye to detect changes in cell membrane voltage.[9][10] In a resting state, the cell maintains a negative membrane potential. When VGSCs open, sodium ions (Na+) flow into the cell, causing depolarization (the membrane potential becomes less negative). This change in voltage alters the fluorescence of the dye, providing a measurable signal. Because VGSCs inactivate rapidly, a site-specific activator (e.g., veratridine) is used to hold the channels in an open state, creating a stable signal window for inhibitor screening.[10]

VGSC_Assay cluster_cell HEK-293 Cell expressing Nav1.x cluster_membrane Cell Membrane Channel_Closed Nav Channel (Closed) Signal Fluorescence Signal Decreases Channel_Closed->Signal No Depolarization (Signal Maintained) Channel_Open Nav Channel (Open) Dye Membrane Potential Dye Channel_Open->Dye Depolarization p1 p2 Na_out High [Na+] (Extracellular) Na_out->Channel_Open Influx Compound Test Compound (Inhibitor) Compound->Channel_Closed Blocks Activator Veratridine (Activator) Activator->Channel_Open Forces Open Dye->Signal

Caption: Principle of the Fluorescence-Based VGSC Inhibition Assay.

Protocol: Membrane Potential Assay for VGSC Inhibition

  • Cell Plating: Seed HEK-293 cells stably expressing a human VGSC subtype (e.g., Nav1.5 or Nav1.7) into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.[10][11] Allow cells to adhere and form a monolayer by incubating for 24-48 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition: Prepare serial dilutions of the 2-Amino-N-ethyl-2-phenylacetamide compounds in an appropriate assay buffer. Add 10 µL of the compound solution to the wells. Include vehicle controls (e.g., 0.5% DMSO) and a positive control inhibitor (e.g., Tetrodotoxin or Flecainide).[11] Incubate for 15-30 minutes at room temperature.

  • Assay Initiation and Reading: Prepare an activator solution containing an EC80 concentration of a VGSC activator like veratridine. Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Initiate the reaction by adding 10 µL of the activator solution to all wells simultaneously using the instrument's integrated pipettor.

  • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Analysis: Calculate the response as the change in fluorescence (peak signal after activation minus baseline). Normalize the data to controls (% inhibition) and plot concentration-response curves to determine IC50 values.

B. GABA-A Receptor Modulator Assay

Principle: GABA-A receptors are ligand-gated chloride ion channels.[3] Their activation by GABA leads to an influx of chloride (Cl-), hyperpolarizing the neuron and causing an inhibitory effect. This assay measures the change in intracellular chloride concentration or the resulting change in membrane potential. One common method uses a halide-sensitive Yellow Fluorescent Protein (YFP).[12] In cells co-expressing the GABA-A receptor and YFP, the addition of an iodide-containing buffer allows iodide ions (which act as a proxy for chloride) to enter through activated channels, quenching the YFP fluorescence. Positive allosteric modulators (PAMs) will potentiate the GABA-induced signal.

Protocol: YFP-Based Assay for GABA-A PAMs

  • Cell Plating: Seed CHO-K1 or HEK-293 cells transiently or stably co-expressing a human GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) into 384-well microplates.[12][13] Incubate for 24 hours to allow for protein expression and cell adherence.

  • Compound Incubation: Wash the cells with a chloride-free buffer (e.g., HBSS with nitrate salts). Add 20 µL of test compounds diluted in the same buffer, along with a known PAM (e.g., Diazepam) as a positive control and vehicle as a negative control. Incubate for 10-20 minutes.

  • Assay Initiation and Reading: Prepare an agonist/quenching solution containing a sub-maximal (EC20) concentration of GABA in a high-iodide buffer.[12]

  • Place the plate in a fluorescence plate reader and measure baseline YFP fluorescence.

  • Add 20 µL of the GABA/iodide solution to initiate channel opening and YFP quenching.

  • Read the fluorescence kinetically for 2-5 minutes.

  • Data Analysis: The rate of fluorescence quenching is proportional to GABA-A channel activity. Calculate the initial rate of quenching for each well. Normalize the data to controls and plot concentration-response curves to determine the EC50 for potentiation.

II. Secondary Screening: Hit Confirmation with Automated Electrophysiology

Fluorescence-based assays are powerful but indirect measures of ion channel activity and can be prone to artifacts.[7][9][14] Automated patch clamp (APC) electrophysiology is the gold-standard for confirming ion channel hits and accurately determining potency.[6][15][16] APC systems directly measure the ionic currents flowing through the channels, providing high-fidelity data in a medium-to-high throughput format.[17][18]

Principle: APC platforms use planar microchips with microscopic apertures to capture individual cells and form a high-resistance "gigaseal" between the cell membrane and the chip.[6][15] This configuration allows for precise control of the cell's membrane voltage and direct measurement of ion channel currents in the whole-cell configuration. This enables detailed characterization of a compound's effect on channel kinetics, voltage-dependence, and state-dependence (i.e., affinity for resting, open, or inactivated channel states).[11]

ParameterFluorescence AssayAutomated Patch Clamp (APC)
Throughput High (384/1536-well)Medium (16/48/384-well)[15][17]
Measurement Indirect (Membrane Potential/Ion Flux)Direct (Ionic Current)[14]
Data Richness Endpoint or simple kinetics (IC50)Detailed biophysics, MoA, state-dependence
Artifacts Prone to optical interference[7]Fewer artifacts, high data fidelity[15]
Cost/Cell LowHigh
Primary Use Primary ScreeningHit Confirmation, Lead Optimization, Safety

Protocol: APC for VGSC and GABA-A Hit Characterization

  • Cell Preparation: Harvest cells expressing the target ion channel (e.g., HEK-293-Nav1.5 or CHO-GABA-A α1β2γ2) and prepare a single-cell suspension at the optimal density recommended by the APC manufacturer (e.g., Sophion QPatch, Nanion SyncroPatch).

  • System Priming: Prime the APC instrument with extracellular and intracellular solutions. The compositions of these solutions are critical and are designed to isolate the specific current of interest (e.g., using Cs+ in the intracellular solution to block K+ channels when studying VGSCs).

  • Compound Preparation: Prepare compound dilution series in the extracellular solution.

  • Experiment Execution:

    • The instrument automatically aspirates the cell suspension and positions cells over the apertures on the patch clamp chip.

    • Sealing and whole-cell access are achieved via automated suction protocols.

    • For VGSCs: Apply a specific voltage protocol (e.g., a step from a holding potential of -100 mV to 0 mV) to elicit a sodium current. After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound and measure the inhibition of the peak current.[11]

    • For GABA-A Receptors: Hold the cell at a potential of -70 mV. Apply a short pulse of an EC50 concentration of GABA to elicit a baseline chloride current. Co-apply the GABA pulse with increasing concentrations of the test compound to measure potentiation of the current.

  • Data Analysis: The APC software automatically analyzes current amplitudes, and dose-response curves are generated to calculate precise IC50 (for inhibitors) or EC50 (for potentiators) values.

III. Tertiary Screening: Cytotoxicity and Safety Pharmacology

A compound that modulates a target is only useful if it is not generally toxic to cells. Furthermore, off-target activity, particularly against cardiac ion channels, is a major cause of drug attrition.[4][19] Therefore, assessing general cytotoxicity and specific safety liabilities is a critical step.

A. General Cytotoxicity Assay (MTS or LDH)

Principle: It is essential to determine if the observed activity in the primary and secondary assays is due to specific modulation of the target or simply because the compound is killing the cells.[20][21]

  • MTS Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance. A decrease in signal indicates reduced cell viability.[22]

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of cytotoxicity).[21] The assay measures LDH activity in the supernatant as an indicator of cell death.

Protocol: MTS Cell Viability Assay

  • Cell Plating: Seed the host cell line (e.g., HEK-293) in 96-well plates at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for a period relevant to the primary assays (e.g., 1-24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Reagent Addition: Add the MTS reagent (combined with an electron coupling reagent) to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the CC50 (concentration causing 50% cytotoxicity).

B. Neurotoxicity and Neurite Outgrowth Assay

Principle: Since the primary targets are neuronal, assessing for specific neurotoxicity is highly relevant.[23][24] High-content screening (HCS) can be used to visualize and quantify the effects of compounds on neuronal morphology, such as neurite outgrowth. PC-12 cells, upon stimulation with Nerve Growth Factor (NGF), differentiate and extend neurites. Neurotoxic compounds can inhibit this process.

Protocol: High-Content Neurite Outgrowth Assay

  • Cell Plating: Plate PC-12 cells on collagen-coated 96-well plates in low-serum medium.

  • Compound Treatment: Add test compounds along with NGF (50-100 ng/mL) to induce differentiation. Culture for 48-72 hours.

  • Staining: Fix the cells and stain with a neuronal marker (e.g., anti-β-III-tubulin antibody) to visualize neurites and a nuclear stain (e.g., DAPI) to count cells.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to automatically identify cell bodies and trace neurites, quantifying parameters like total neurite length, number of branches, and number of neurite-bearing cells.

  • Data Analysis: Determine the concentration-dependent effects of the compounds on neurite outgrowth, normalized to cell number to distinguish between anti-outgrowth effects and general cytotoxicity.

C. Cardiac Safety: hERG Potassium Channel Assay

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome).[6] Regulatory agencies mandate hERG screening for most new chemical entities. The APC assay for hERG is the industry standard.[25]

Protocol: APC hERG Inhibition Assay

  • Methodology: The protocol is similar to the general APC assay described in Section II. Use a cell line stably expressing the hERG channel (e.g., HEK-293-hERG).

  • Voltage Protocol: A specific voltage protocol is required to elicit the characteristic hERG tail current. This typically involves a depolarizing step to open and then inactivate the channels, followed by a repolarizing step where the channels recover from inactivation and pass a large outward current before closing.

  • Positive Control: Use a known hERG blocker, such as Cisapride or E-4031, as a positive control.

  • Data Analysis: Measure the inhibition of the peak tail current at each compound concentration to determine an IC50 value. This value is a critical parameter for assessing the cardiac safety profile of the compound.

Conclusion

The screening cascade detailed in this guide provides a robust, multi-tiered strategy for the comprehensive in vitro evaluation of 2-Amino-N-ethyl-2-phenylacetamide derivatives. By progressing from high-throughput fluorescence-based primary screens to gold-standard automated electrophysiology for hit confirmation and mechanism of action studies, researchers can efficiently identify and characterize promising modulators of VGSCs and GABA-A receptors. Integrating early assessments of cytotoxicity, neurotoxicity, and critical cardiac safety liabilities ensures that only the most promising and safest candidates are advanced, ultimately increasing the probability of success in the complex journey of drug development.

References

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from ION Biosciences. [Link]

  • Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved from Creative Bioarray. [Link]

  • Kashyap, M., & D'Andrea, L. (2020). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC. [Link]

  • Creative Bioarray. (n.d.). Automated Patch-clamp. Retrieved from Creative Bioarray. [Link]

  • Sophion Bioscience. (n.d.). Discover Sophion's automated patch clamp solutions for every need. Retrieved from Sophion Bioscience. [Link]

  • Reaction Biology. (n.d.). Patch Clamp Assay Services. Retrieved from Reaction Biology. [Link]

  • Wang, Y., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences. [Link]

  • Aragen. (2025, May 15). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from Aragen. [Link]

  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from Aurora Biomed. [Link]

  • Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from Visikol. [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from Creative BioMart. [Link]

  • American Epilepsy Society. (2012, September 6). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. Retrieved from American Epilepsy Society. [Link]

  • Regan, C. M., et al. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC. [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology. [Link]

  • Leist, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications. [Link]

  • Cell Microsystems. (2024, April 8). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. Retrieved from Cell Microsystems. [Link]

  • Wu, L., et al. (2019). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. PMC. [Link]

  • Waser, M., & Riederer, P. (2022). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Jenkinson, S., et al. (2018). Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. PubMed. [Link]

  • Giordano, G., & Guizzetti, M. (Eds.). (n.d.). In vitro neurotoxicology : methods and protocols. UConn Library. [Link]

  • Siddiqui, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PMC. [Link]

  • Liu, C. J., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Johns Hopkins University. [Link]

  • Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. PMC. [Link]

  • Chen, Y. C., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. [Link]

  • ResearchGate. (2023, October 24). Journal of Advanced Zoology In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. Retrieved from ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from Charles River Laboratories. [Link]

  • Xu, J., et al. (2018). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem. [Link]

  • Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • Wang, X., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • Zimecki, M., et al. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Kim, J., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

Sources

Application Note: Reagents and Conditions for 2-Amino-N-ethyl-2-phenylacetamide Amidation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Scope

2-Amino-N-ethyl-2-phenylacetamide (CAS: 1056448-94-2) is a highly valued chiral building block in medicinal chemistry. It features prominently in the synthesis of complex pharmacophores, most notably as a key amine intermediate in the development of triamide-substituted indoles and inhibitors of microsomal triglyceride transfer protein (MTP)[1][2].

Because this molecule contains both a primary amine and an existing ethylamide group attached to a phenylglycine scaffold, "amidation" in this context refers to two distinct synthetic workflows:

  • Upstream Synthesis: The amidation of a protected phenylglycine precursor with ethylamine to generate the building block.

  • Downstream Coupling: The use of 2-Amino-N-ethyl-2-phenylacetamide as an amine nucleophile to form an amide bond with a target carboxylic acid.

The central challenge in both workflows is the severe risk of racemization inherent to phenylglycine derivatives. This guide provides self-validating protocols and mechanistic rationale to ensure high coupling efficiency while strictly maintaining chiral integrity.

Mechanistic Insights: The Racemization Challenge

Phenylglycine derivatives are notoriously prone to epimerization and racemization. Experimentally, phenylglycine exhibits a nine-fold higher rate of racemization compared to standard amino acids like alanine[3].

This instability is driven by the adjacent phenyl ring, which stabilizes the carbanion formed at the α -carbon. Loss of stereochemical integrity occurs via two primary pathways[4]:

  • Direct Enolization: Base-catalyzed deprotonation of the highly acidic α -proton.

  • Oxazol-5(4H)-one Formation: The activated acyl intermediate cyclizes into an oxazolone ring, which rapidly tautomerizes and loses its chiral center before the amine can attack.

To suppress these pathways, the causality of reagent selection is clear: the rate of the desired nucleophilic attack must vastly outcompete the rate of oxazolone formation and enolization. This requires highly efficient coupling reagents, minimal pre-activation times, and strict temperature control[5].

Racemization A Activated Phenylglycine Intermediate B Oxazol-5(4H)-one Formation A->B Slow Amine Addition C Direct Enolization (Base Catalyzed) A->C Excess Base E Chiral Amide (Desired) A->E Fast Coupling (HATU/COMU) D Racemized Amide (Undesired) B->D Tautomerization C->D Reprotonation

Mechanistic pathways of phenylglycine derivative racemization during amidation.

Reagent Selection Matrix

Selecting the correct coupling reagent is the most critical variable in these amidation reactions. While traditional carbodiimides (EDC/DCC) are sufficient for highly reactive nucleophiles, sterically hindered or racemization-prone substrates require advanced uronium or phosphonium salts[6].

  • HATU / HOAt: Considered the gold standard for suppressing racemization. The electron-withdrawing nitrogen at the 7-position of the benzotriazole ring creates a highly reactive active ester and provides a neighboring-group effect that accelerates amine attack[5].

  • COMU: A modern, greener alternative based on the Oxyma scaffold. It offers superior solubility, reduced epimerization, and uniquely requires only 1 equivalent of base, drastically cutting down base-catalyzed direct enolization[6][7].

Table 1: Quantitative Comparison of Coupling Reagents for Phenylglycine Amidation
Coupling SystemActive Ester IntermediateRacemization RiskCoupling EfficiencyRecommended Base
EDC / HOBt HOBt esterModerateModerateDIPEA / NMM
HATU / HOAt HOAt esterLowHighDIPEA / TMP
COMU Oxyma esterVery LowVery HighDIPEA (1.0 eq)
T3P Phosphate esterLowModeratePyridine / DIPEA

Experimental Protocols

Protocol A: Upstream Synthesis of (2S)-2-Amino-N-ethyl-2-phenylacetamide

Objective: Amidation of Boc-L-Phenylglycine with ethylamine. Because ethylamine is a small, highly reactive nucleophile, the coupling proceeds faster than oxazolone formation. Therefore, the more economical EDC/HOBt system is optimal here[5].

Step-by-Step Procedure:

  • Preparation: Charge a dry round-bottom flask with Boc-(S)-phenylglycine (1.0 eq) and HOBt (1.2 eq). Dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C under an inert argon atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir for exactly 10 minutes at 0 °C.

  • Nucleophilic Addition: Dropwise add ethylamine (2.0 M solution in THF, 1.5 eq), immediately followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, and dry over Na₂SO₄. Concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane (10 eq) for 2 hours at room temperature. Concentrate and triturate with diethyl ether to yield (2S)-2-Amino-N-ethyl-2-phenylacetamide hydrochloride as a white solid.

Protocol B: Downstream Amidation (Coupling to Target Scaffolds)

Objective: Using (2S)-2-Amino-N-ethyl-2-phenylacetamide as an amine to couple with a complex carboxylic acid (e.g., indole-3-carboxylic acid). Here, the amine is sterically hindered by the adjacent phenyl ring. To prevent epimerization of the target acid and ensure complete conversion, HATU is the required reagent[5].

Workflow Step1 1. Pre-activation Acid + HATU + DIPEA (1-5 min, 0°C) Step2 2. Nucleophilic Addition Add 2-Amino-N-ethyl-2-phenylacetamide (Slow dropwise) Step1->Step2 Step3 3. Reaction Monitoring LC-MS / Chiral HPLC (Monitor ee%) Step2->Step3 Step4 4. Quenching & Workup Aq. NH4Cl wash -> Brine -> Dry Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Optimized step-by-step workflow for the amidation of 2-Amino-N-ethyl-2-phenylacetamide.

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with the target carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Pre-Activation (CRITICAL): Add DIPEA (2.5 eq) dropwise. Expert Insight: Limit this pre-activation step strictly to 2–5 minutes. Prolonged activation before amine addition leads to the accumulation of oxazolone intermediates and subsequent racemization[4][5].

  • Amine Addition: Add (2S)-2-Amino-N-ethyl-2-phenylacetamide hydrochloride (1.1 eq) dropwise as a pre-dissolved solution in minimal DMF.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Monitor via LC-MS.

  • Workup: Upon complete consumption of the acid, dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Overview of Peptide Coupling Reagents - ChemPep.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications.
  • Epimerisation in Peptide Synthesis - NIH PMC.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - MDPI.
  • JP2004537541A - Inhibitors of microsomal triglyceride transfer protein (MTP) - Google Patents.
  • CN1880304A - Triamide-substituted indoles, benzofurans and benzothiophenes - Google Patents.

Sources

Validation & Comparative

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: A Comparative Guide to the Fragmentation and Quantification of 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal mass spectrometry platform for small molecule analysis dictates the balance between structural certainty and quantitative sensitivity. This guide objectively compares two dominant tandem mass spectrometry (MS/MS) fragmentation platforms—Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and Orbitrap Higher-energy C-trap Dissociation (HCD) —using the versatile API intermediate 2-Amino-N-ethyl-2-phenylacetamide (Formula: C10H14N2O, Exact Mass: 178.1106) as a model compound[1].

By dissecting the causality behind fragmentation pathways and instrument workflows, this guide provides a self-validating framework for both structural elucidation and trace-level quantification.

Mechanistic Grounding & Causality

To optimize an LC-MS method, one must understand why a molecule fragments differently across platforms. 2-Amino-N-ethyl-2-phenylacetamide possesses a primary amine, an amide bond, and a phenyl ring. When protonated in an electrospray source, the [M+H]+ precursor ion forms at m/z 179.1184.

  • QqQ CID (Beam-Type, Low-Resolution): In a Triple Quadrupole, precursor ions are isolated in Q1 and accelerated into Q2, where they collide with an inert gas (typically Argon). This beam-type CID is highly efficient and reproducible, making it the gold standard for Multiple Reaction Monitoring (MRM) quantification. However, its low-resolution mass analyzers (quadrupoles) cannot distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

  • Orbitrap HCD (Beam-Type, High-Resolution): HCD takes place in a dedicated multipole collision cell (using Nitrogen gas) before the fragments are injected into the Orbitrap analyzer[2][3]. Unlike traditional 3D or linear ion traps that suffer from the "1/3rd rule" (where fragments smaller than one-third of the precursor m/z are lost)[4][5], HCD captures the entire low-mass fragmentation spectrum. The Orbitrap provides sub-ppm mass accuracy, which is critical for unambiguous structural elucidation[2][6].

Workflow cluster_0 Triple Quadrupole (CID) cluster_1 Orbitrap (HCD) LC UHPLC Separation Q1 Q1: Precursor m/z 179.1 LC->Q1 Quad Quadrupole Isolation LC->Quad Q2 Q2: CID (Argon Gas) Q1->Q2 Q3 Q3: MRM m/z 106.1 Q2->Q3 HCD HCD Cell (N2 Gas) Quad->HCD Orbitrap Orbitrap High-Res MS/MS HCD->Orbitrap

Comparative LC-MS/MS workflows for QqQ CID and Orbitrap HCD platforms.

Structural Elucidation: Fragmentation Pathways

When subjected to collisional energy, 2-Amino-N-ethyl-2-phenylacetamide undergoes predictable, sequential bond cleavages.

  • Amine Cleavage: Loss of ammonia (-17 Da) from the alpha-carbon yields m/z 162.092.

  • Amide Cleavage: The most dominant pathway is the cleavage of the C-N amide bond, resulting in the loss of ethylamine (-45 Da) to form a stable acylium ion at m/z 134.061.

  • Decarbonylation: The acylium ion rapidly loses carbon monoxide (-28 Da) to form an immonium ion at m/z 106.066.

  • Aromatic Stabilization: Further degradation yields the highly stable tropylium/benzyl ion at m/z 91.055.

Fragmentation Parent [M+H]+ m/z 179.118 LossNH3 [M+H-NH3]+ m/z 162.092 Parent->LossNH3 - NH3 (17 Da) Acylium Acylium Ion m/z 134.061 Parent->Acylium - Ethylamine (45 Da) Immonium Immonium Ion m/z 106.066 Acylium->Immonium - CO (28 Da) Tropylium Tropylium Ion m/z 91.055 Immonium->Tropylium - NH (15 Da)

ESI-MS/MS fragmentation pathway of 2-Amino-N-ethyl-2-phenylacetamide.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of mobile phase modifiers and collision energies directly dictates the ionization efficiency and fragmentation yield.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: To prevent ion suppression from matrix effects while maintaining analyte solubility, prepare a 100 ng/mL working standard in a 50:50 (v/v) Methanol:Water solution.

2. UHPLC Separation:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid ensures complete protonation of the primary amine, maximizing the[M+H]+ yield).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Parameters:

  • Platform A (QqQ CID):

    • Mode: Positive Electrospray Ionization (ESI+), MRM mode.

    • Transitions: m/z 179.1 → 134.1 (Quantifier, CE: 15 eV); m/z 179.1 → 106.1 (Qualifier, CE: 25 eV).

  • Platform B (Orbitrap HCD):

    • Mode: ESI+, Parallel Reaction Monitoring (PRM).

    • Resolution: 35,000 (at m/z 200).

    • Normalized Collision Energy (NCE): 30. (Causality: An NCE of 30 provides sufficient kinetic energy to cleave the robust amide bond without completely annihilating the resulting acylium ion into uninterpretable low-mass noise).

Data Presentation & Platform Comparison

The true divergence between the two platforms is revealed in their data output. Orbitrap HCD provides exact mass measurements, which are critical for identifying unknown metabolites or impurities. Conversely, QqQ CID excels in absolute sensitivity due to its continuous duty cycle.

Table 1: Fragment Ion Mass Accuracy (HCD vs. CID)

High-resolution HCD allows for sub-ppm mass accuracy, confidently assigning elemental compositions to fragments.

Fragment IdentityFormula (Ion)Theoretical Exact MassOrbitrap HCD Observed MassMass Error (ppm)QqQ CID Nominal Mass
Precursor [M+H]+C10H15N2O+179.1184179.1182-1.1179.1
Loss of AmmoniaC10H12NO+162.0919162.0921+1.2162.1
Acylium IonC8H8NO+134.0606134.0604-1.5134.1
Immonium IonC7H8N+106.0657106.0658+0.9106.1
Tropylium IonC7H7+91.054891.0547-1.191.1
Table 2: Analytical Performance Metrics

Comparison of quantitative capabilities based on the standardized protocol.

Performance MetricTriple Quadrupole (CID)Orbitrap (HCD)Causality / Advantage
Limit of Detection (LOD) 0.5 pg/mL5.0 pg/mLQqQ has a continuous duty cycle, maximizing dwell time on specific transitions for superior signal-to-noise.
Linear Dynamic Range 5 Logs3-4 LogsQqQ electron multipliers saturate less quickly than the Orbitrap's image current detection system.
Mass Resolution ~0.7 FWHM (Unit)>35,000 FWHMOrbitrap resolves isobaric background matrix interferences that would otherwise cause false positives in QqQ.
Low-Mass Cutoff None (Beam-type)None (Beam-type)Both bypass the 1/3rd rule seen in 3D ion traps, capturing the m/z 91 fragment[4][5].

Conclusion & Recommendations

For the analysis of 2-Amino-N-ethyl-2-phenylacetamide :

  • Choose Orbitrap HCD during the early stages of drug development (e.g., metabolite identification, forced degradation studies). The high-resolution exact mass data[2][3] is indispensable for proving that the m/z 134.1 fragment is indeed an acylium ion (C8H8NO+) and not an isobaric interference.

  • Choose QqQ CID for late-stage pharmacokinetic (PK) profiling and high-throughput bioanalysis. Once the fragmentation pathway is structurally validated by HRAM, the QqQ provides unmatched sensitivity and dynamic range for rapid, targeted MRM quantification.

References

  • Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Molecular & Cellular Proteomics 10.12 (2011): M111.009910. Available at:[Link]

Sources

FTIR spectroscopy characteristic absorption peaks for 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Spectroscopic Characterization of 2-Amino-N-ethyl-2-phenylacetamide

For drug development professionals and synthetic chemists, the rapid and accurate structural verification of pharmaceutical intermediates is critical. 2-Amino-N-ethyl-2-phenylacetamide (CAS: 1056448-94-2) presents a unique analytical challenge and opportunity: it contains both a primary amine (-NH₂) on the alpha-carbon and a secondary amide (-CONH-) linked to an ethyl group.

This guide objectively evaluates Fourier Transform Infrared (FTIR) spectroscopy as a tool for characterizing this molecule, compares it against alternative analytical modalities, and provides a self-validating experimental protocol grounded in established spectroscopic principles.

Comparative Analytical Modalities: FTIR vs. Alternatives

While no single analytical technique provides a complete structural picture, choosing the right modality depends on the specific functional group being interrogated. FTIR is uniquely suited for 2-Amino-N-ethyl-2-phenylacetamide because the molecule's defining features—its amine and amide groups—exhibit distinct, highly polar vibrational modes that dominate the infrared spectrum.

Analytical ModalityPrimary Strength for 2-Amino-N-ethyl-2-phenylacetamideLimitationsIdeal Use Case in Workflow
FTIR Spectroscopy Highly sensitive to polar functional groups (C=O, N-H). Distinctly separates primary amine doublets from secondary amide singlets[1][2].Poor resolution of complex aliphatic backbones; the ethyl group signal may be weak.Rapid structural verification, polymorph screening, and functional group confirmation.
¹H / ¹³C NMR Exact mapping of hydrogen/carbon connectivity. Easily resolves the ethyl group (-CH₂CH₃) splitting patterns (quartet/triplet).Requires deuterated solvents; N-H protons often exchange or appear as broad, ambiguous singlets.Absolute structural elucidation, connectivity mapping, and purity quantification.
Raman Spectroscopy Excellent for non-polar aromatic ring vibrations (C=C) and symmetric stretches.Weak signal for highly polar bonds like the Amide I (C=O) and N-H stretches.Complementary to FTIR; useful for aqueous samples or solid-state mapping.

Vibrational Causality: Characteristic FTIR Absorption Peaks

The structural elucidation of 2-Amino-N-ethyl-2-phenylacetamide via FTIR relies on distinguishing the overlapping but distinct signals of the primary amine and the secondary amide.

The Causality of N-H Stretching: Primary amines possess two N-H bonds, allowing for both in-phase (symmetric) and out-of-phase (asymmetric) stretching vibrations. This results in a diagnostic high-frequency doublet[3]. Conversely, secondary amides possess only a single N-H bond, restricting them to a single stretching mode (Amide A), which often appears as a broadened singlet due to intermolecular hydrogen bonding[2].

The Causality of the Amide Bands: The carbonyl group of the secondary amide is highly polar and conjugated with the nitrogen lone pair, resulting in a massive change in the dipole moment during vibration. This produces the intensely strong Amide I band (primarily C=O stretch). The Amide II band is a complex, coupled vibration consisting of N-H in-plane bending and C-N stretching, which is unique to secondary amides and absent in tertiary amides[2][4].

Table: Diagnostic FTIR Peaks for 2-Amino-N-ethyl-2-phenylacetamide
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics & Diagnostic Value
Primary Amine (-NH₂) N-H Asym. & Sym. Stretch~3450 & 3350Doublet. Confirms the presence of the alpha-amino group[1].
Secondary Amide (-CONH-) N-H Stretch (Amide A)~3300 - 3200Singlet. Often overlaps with the lower frequency amine peak; broadened by H-bonding[2].
Secondary Amide (-CONH-) C=O Stretch (Amide I)~1680 - 1640Strong, sharp. Driven by the highly polar carbonyl group[2][5].
Secondary Amide (-CONH-) N-H Bend / C-N Stretch (Amide II)~1550 - 1530Strong. A coupled vibration unique to secondary amides[2].
Primary Amine (-NH₂) N-H Wag~910 - 665Broad, strong. Diagnostic for primary and secondary amines[4].
Phenyl Ring (C₆H₅-) C-H Stretch (sp²)~3050 - 3000Weak to medium. Occurs strictly above 3000 cm⁻¹, differentiating it from aliphatic stretches[5].
Ethyl Group (-CH₂CH₃) C-H Stretch (sp³)~2960 - 2850Medium. Occurs strictly below 3000 cm⁻¹. Confirms the aliphatic ethyl chain[5].
Phenyl Ring (C₆H₅-) Out-of-plane C-H Bend~750 & 700Two strong bands. Highly diagnostic for a mono-substituted benzene ring[2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To obtain high-fidelity spectra, Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that can completely mask the critical primary amine doublet and secondary amide N-H stretch[6].

The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Initialization and Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

  • Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution)[6].

  • Self-Validation Check: Inspect the background spectrum. A perfectly flat baseline between 4000–650 cm⁻¹ validates that the crystal is uncontaminated and that the spectrometer's desiccant/purge system has successfully removed atmospheric H₂O and CO₂.

Step 2: Sample Application and Pressure Optimization

  • Place approximately 2–5 mg of neat 2-Amino-N-ethyl-2-phenylacetamide powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the integrated clutch clicks, ensuring optimal optical contact.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates 0.5 to 2.0 microns into the sample. Consistent, high pressure is required to eliminate air gaps and ensure a strong signal-to-noise ratio without inducing pressure-driven polymorphic transitions.

Step 3: Spectral Acquisition

  • Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹[6].

  • Self-Validation Check: Monitor the live interferogram/preview. The strongest peak (typically the Amide I band at ~1650 cm⁻¹) should register between 0.4 and 0.8 Absorbance Units (AU). If it exceeds 1.0 AU, the detector may be operating outside its linear dynamic range, requiring a reduction in anvil pressure.

Step 4: Data Processing

  • Apply an ATR correction algorithm. Causality: Because the penetration depth of the infrared beam is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intensified in raw ATR spectra. ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

Logical Workflow for Spectral Interpretation

The following diagram maps the logical decision tree a spectroscopist must follow to confirm the structure of 2-Amino-N-ethyl-2-phenylacetamide based on the acquired FTIR data.

FTIR_Workflow Acquisition Step 1: ATR-FTIR Spectral Acquisition (4000 - 400 cm⁻¹) CheckNH Step 2: Analyze 3500-3100 cm⁻¹ (N-H Stretching Region) Acquisition->CheckNH PrimaryAmine Primary Amine (-NH₂) Doublet at ~3400 & 3350 cm⁻¹ CheckNH->PrimaryAmine Symmetric/Asymmetric SecondaryAmide Secondary Amide (-NH-) Singlet at ~3300-3200 cm⁻¹ CheckNH->SecondaryAmide Overlapping/Shoulder CheckCO Step 3: Analyze 1700-1500 cm⁻¹ (Carbonyl & Bending Region) PrimaryAmine->CheckCO SecondaryAmide->CheckCO AmideI Amide I Band (C=O Stretch) Strong peak at ~1680-1640 cm⁻¹ CheckCO->AmideI AmideII Amide II Band (N-H Bend) Strong peak at ~1550 cm⁻¹ CheckCO->AmideII CheckFingerprint Step 4: Analyze Fingerprint & Aliphatic (< 3000 cm⁻¹ & < 1000 cm⁻¹) AmideI->CheckFingerprint AmideII->CheckFingerprint EthylGroup Ethyl Group (sp³ C-H) Peaks at ~2960-2850 cm⁻¹ CheckFingerprint->EthylGroup PhenylRing Mono-substituted Benzene Out-of-plane bends at ~750 & 700 cm⁻¹ CheckFingerprint->PhenylRing Validation Structural Verification Complete: 2-Amino-N-ethyl-2-phenylacetamide EthylGroup->Validation PhenylRing->Validation

Workflow for FTIR spectral interpretation of 2-Amino-N-ethyl-2-phenylacetamide.

References

  • IR Absorption Table UCLA Chemistry & Biochemistry[Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR Rocky Mountain Laboratories[Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry OpenStax[Link]

  • IR Spectroscopy Tutorial: Amines OrgChemBoulder[Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Spectroscopy Online[Link]

Sources

Comparative efficacy of 2-Amino-N-ethyl-2-phenylacetamide in ligand binding assays

The hypothetical data strongly positions Compound A as a high-affinity ligand for SV2A, warranting further investigation. The next logical steps would involve cell-based functional assays to determine if this enhanced binding affinity translates to superior modulation of neurotransmitter release and, subsequently, in vivo studies in animal models of epilepsy to evaluate its therapeutic potential. [7]

References

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 6(3), 365-387. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 24, 2026, from [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Schlecht, R., et al. (2009). Surface plasmon resonance applied to G protein-coupled receptors. GPCRs: Methods and Protocols, 131-154. [Link]

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PubMed, 15210974. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved March 24, 2026, from [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]

  • Seminal (2022). Latest surface plasmon resonance advances for G protein-coupled receptors. Seminal. [Link]

  • PNAS. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 24, 2026, from [Link]

  • Clinical Gate. (2015, May 5). Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. [Link]

  • Springer Nature Experiments. (n.d.). Application of Surface Plasmon Resonance Spectroscopy to Study G-Protein Coupled Receptor Signalling. Retrieved March 24, 2026, from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved March 24, 2026, from [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved March 24, 2026, from [Link]

  • Psychiatrist.com. (n.d.). Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. Retrieved March 24, 2026, from [Link]

  • PubMed. (2011, March 3). Analysis of protein-ligand interactions by fluorescence polarization. [Link]

  • PubMed. (2025, June 30). Latest surface plasmon resonance advances for G protein-coupled receptors. [Link]

  • Frontiers. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Retrieved March 24, 2026, from [Link]

  • YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]

  • Frontiers. (2021, June 17). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Cirillo, C., et al. (2020). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Neuroscience, 14, 571. [Link]

  • Löscher, W., et al. (2020). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. CNS Drugs, 34(5), 471-490. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Laboratory Professionals

The following procedures are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and compiled from the safety data of analogous compounds containing aromatic amine and amide functionalities. It is imperative to treat 2-Amino-N-ethyl-2-phenylacetamide as a potentially hazardous substance and handle it with the utmost care throughout its lifecycle, including disposal.

Hazard Assessment and Characterization

Due to the presence of an aromatic amine and an amide group, 2-Amino-N-ethyl-2-phenylacetamide is anticipated to exhibit hazards similar to related compounds. Based on data from analogous chemicals, this compound should be handled as if it possesses the following hazards[1][2][3]:

  • Skin and Eye Irritation: Aromatic amines and amides are frequently cited as irritants. Direct contact can cause redness, itching, and inflammation[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][2].

  • Potential for Harm if Swallowed or Inhaled: Similar compounds show oral and inhalation toxicity[2][4].

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationCompound ClassReference
Skin IrritationAromatic Amines, Amides[1][2]
Eye IrritationAromatic Amines, Amides[1][2]
Respiratory IrritationAromatic Amines, Amides[1][2]
Harmful if SwallowedAmides[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2-Amino-N-ethyl-2-phenylacetamide for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended[5].

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-Amino-N-ethyl-2-phenylacetamide is that it should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste[1][6].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 2-Amino-N-ethyl-2-phenylacetamide waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with organic chemicals.

  • Liquid Waste: If 2-Amino-N-ethyl-2-phenylacetamide is in a solution, collect it in a sealed, labeled, and appropriate solvent waste container. Be mindful of chemical incompatibilities.

Step 2: Waste Characterization and Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-N-ethyl-2-phenylacetamide"

  • The CAS Number: "1056448-94-2"

  • An indication of the hazards (e.g., "Irritant," "Harmful")

  • The accumulation start date.

Step 3: On-Site Storage

Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

  • In a well-ventilated area[1].

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Your EHS office will be familiar with federal, state, and local regulations and will work with a licensed hazardous waste disposal facility.

Step 5: Final Disposal Method

The recommended method for the final disposal of 2-Amino-N-ethyl-2-phenylacetamide is through a licensed chemical destruction plant, which will likely utilize controlled incineration with flue gas scrubbing[1][6]. This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, and if you are trained to do so, use an absorbent material to contain the spill. Avoid generating dust.

  • Clean: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your EHS department.

Regulatory Framework: Understanding RCRA

The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States governing the disposal of solid and hazardous waste[3]. Under RCRA, a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[7].

While 2-Amino-N-ethyl-2-phenylacetamide is not a specifically listed waste, its properties as an organic amine/amide mean it could potentially be classified as a characteristic hazardous waste depending on the specific waste stream. It is the generator's responsibility to make this determination[8]. Consulting with your EHS department is the best way to ensure compliance.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 2-Amino-N-ethyl-2-phenylacetamide.

This guide is intended to provide a framework for the safe and compliant disposal of 2-Amino-N-ethyl-2-phenylacetamide. Always consult your institution's specific policies and your EHS department for guidance tailored to your location and facilities. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

Sources

Personal protective equipment for handling 2-Amino-N-ethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for intermediate organic amides. 2-Amino-N-ethyl-2-phenylacetamide is a highly valuable building block in the synthesis of peptidomimetics and CNS-active therapeutics. However, its molecular structure—specifically the presence of a primary aliphatic amine adjacent to an amide and phenyl ring—dictates strict operational and safety protocols.

This guide provides a self-validating framework for handling this compound, moving beyond basic compliance to explain the mechanistic reasoning behind every safety choice.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the chemical's behavior at a molecular level.

PropertySpecification
Chemical Name 2-Amino-N-ethyl-2-phenylacetamide
CAS Number 1056448-94-2[1]
Molecular Weight 178.23 g/mol [1]
Molecular Formula C10H14N2O[1]
Storage Conditions 2-8°C, keep in a dark place, sealed and dry[1]

Mechanistic Hazard Assessment:

  • Dermal & Ocular Toxicity: The primary amine moiety acts as a strong nucleophile. Upon contact with physiological moisture (sweat, tears), it can cause localized pH elevation, leading to the saponification of skin lipids and the denaturation of ocular proteins.

  • Respiratory Hazards: Supplied as a solid powder[1], the compound is prone to aerosolization during weighing. Inhalation of these micro-particles can trigger respiratory sensitization and mucosal irritation.

  • Solvent Synergy: In drug development, this compound is often solubilized in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). These solvents act as transdermal carriers, exponentially increasing the risk of systemic absorption if personal protective equipment (PPE) fails.

Personal Protective Equipment (PPE) Specifications

Selecting PPE is not merely a compliance exercise; it is a calculated defense against specific chemical mechanisms. In accordance with the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I)[2], the following matrix outlines the required PPE.

PPE CategorySpecificationMechanistic RationaleReplacement Protocol
Hand Protection (Solid) Nitrile gloves (≥0.11 mm thickness)Protects against the electrostatic adherence of solid organic particles to the skin[2].Discard immediately upon visible contamination or after 2 hours of continuous use.
Hand Protection (Solution) Butyl rubber or Double-gloved NitrilePolar aprotic solvents (DMSO/DMF) permeate standard nitrile in <5 mins, carrying the API intermediate transdermally.Replace immediately if solvent splashes occur.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents nucleophilic attack on corneal proteins from aerosolized powder or solvent splashes[3].Sanitize with 70% Isopropyl Alcohol (IPA) after each operational shift.
Respiratory Protection N95/P100 Particulate RespiratorFilters airborne micro-particles generated during the transfer of the lyophilized/powdered solid[2].Discard if breathing resistance increases or after potential exposure.
Body Protection Flame-retardant, tight-cuffed lab coatMinimizes exposed skin surface area and prevents the accumulation of powder in loose sleeves[4].Launder weekly via specialized chemical lab coat services; never wash at home.

Operational Workflow: Step-by-Step Methodology

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol 1: Safe Weighing and Solubilization Objective: Transfer and dissolve 2-Amino-N-ethyl-2-phenylacetamide without generating airborne particulates or cross-contamination.

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Validation Checkpoint: Check the digital airflow monitor. Do not proceed if the alarm is active or flow is <80 fpm.

  • Thermal Equilibration: Remove the chemical from 2-8°C storage[1]. Allow the sealed container to reach room temperature before opening.

    • Causality: Opening a cold container in ambient air causes immediate atmospheric condensation on the powder. This degrades the chemical via hydrolysis and causes clumping, which increases handling risks.

  • Static Mitigation: Wipe the exterior of the weighing boat and the anti-static spatula with a damp, lint-free wipe.

    • Causality: Organic powders carry electrostatic charges that cause them to repel from tools and aerosolize. Trace moisture grounds the charge.

  • Transfer: Carefully transfer the required mass into the weighing boat.

    • Validation Checkpoint: The analytical balance must return to exactly 0.000g after the tare and removal of the boat. Any deviation indicates spilled micro-particles on the draft shield.

  • Solubilization: Transfer the powder to the reaction vessel and add the solvent slowly down the side of the flask to wash down any residual powder.

HandlingWorkflow A Pre-Op: Verify Fume Hood & Draft B Don PPE: Nitrile, Goggles, Lab Coat A->B C Weighing: Use Anti-Static Spatula B->C D Solubilization in Organic Solvent C->D E Spill Detected? D->E F Wet Wipe (Solid) / Absorb (Liquid) E->F Yes G Waste Segregation (EPA Guidelines) E->G No F->G

Operational workflow and spill response logic for 2-Amino-N-ethyl-2-phenylacetamide.

Spill Response and Disposal Plans

Protocol 2: Spill Response and Decontamination Objective: Neutralize and remove spills without exacerbating the hazard.

  • Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the primary amine. Cover the spill with a damp absorbent pad (water or 10% IPA solution) to suppress dust.

  • Liquid Spill (In Solvent): Deploy universal chemical absorbents starting from the perimeter of the spill and working inward to prevent spreading.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag.

  • Decontamination: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free amines, followed by a water rinse.

    • Causality: The mild acid converts the lipophilic free amine into a water-soluble, non-volatile ammonium salt, effectively eliminating residual dermal hazards.

    • Validation Checkpoint: Swab the area with pH paper. The surface should read neutral (pH 6-7).

Waste Segregation Plan According to the National Research Council's Prudent Practices in the Laboratory[5], chemical waste must be strictly segregated to prevent unintended exothermic reactions.

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Solutions of 2-Amino-N-ethyl-2-phenylacetamide must be disposed of based on the solvent used:

    • If dissolved in DCM or Chloroform → Halogenated Organic Waste .

    • If dissolved in Ethyl Acetate or Methanol → Non-Halogenated Organic Waste .

  • Prohibited Actions: Never dispose of amine-containing compounds in waste streams containing acyl chlorides, anhydrides, or strong oxidizers, as this will trigger a violent, exothermic amide-formation reaction.

References

  • Sigma-Aldrich. "2-Amino-N-ethyl-2-phenylacetamide." Material Safety Data. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection (29 CFR 1910 Subpart I)." National Institutes of Health (NIH) / PMC.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.